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Compound of Interest |

2-Ethylthio-5-
Compound Name: trifluoromethylpyridine-3-boronic
acid

Cat. No.: B577733

\ J

CAS Number: 1256345-55-7

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of 2-Ethylthio-5-
trifluoromethylpyridine-3-boronic acid, a key building block in medicinal chemistry. This
document details its chemical properties, a plausible synthetic protocol, and its potential
applications, particularly in the realm of drug discovery.

Chemical Properties and Data

2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is a substituted pyridinylboronic acid, a
class of compounds highly valued in organic synthesis for their versatility in forming carbon-
carbon and carbon-heteroatom bonds. The presence of a trifluoromethyl group can enhance
metabolic stability and binding affinity of derivative compounds, while the ethylthio group offers
a site for further chemical modification.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b577733?utm_src=pdf-interest
https://www.benchchem.com/product/b577733?utm_src=pdf-body
https://www.benchchem.com/product/b577733?utm_src=pdf-body
https://www.benchchem.com/product/b577733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 1256345-55-7 [1]
Molecular Formula C8H9BF3NO2S

Molecular Weight 251.04 g/mol

(2-(ethylthio)-5-
IUPAC Name (trifluoromethyl)pyridin-3-

yl)boronic acid

White to off-white solid

Appearance )

(predicted)

Soluble in organic solvents
Solubility such as methanol, DMSO, and

DMF (predicted)

Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of 2-Ethylthio-5-
trifluoromethylpyridine-3-boronic acid is not readily available in published literature, a
plausible synthetic route can be devised based on established methods for preparing
substituted pyridinylboronic acids. The following protocol is a representative example based on
a metal-halogen exchange reaction followed by borylation.

Reaction Scheme:

Synthetic Pathway

n-BuLi or Mg B(OiP)3 = = =
THF, -78 °C Lithium or Grignard Reagent -78°Ctort Boronic Ester Intermediate Aqueous Workup (e.g., HCI, 2-Ethylthl0?:&;?;2{2:géhylpyndmej

3-Bromo-2-ethylthio-5-
trifluoromethylpyridine

Click to download full resolution via product page

A plausible synthetic pathway for the target compound.
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Materials:

e 3-Bromo-2-ethylthio-5-(trifluoromethyl)pyridine
e n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
 Triisopropyl borate (B(O-iPr)3)

e Anhydrous Tetrahydrofuran (THF)

e Hydrochloric acid (HCI), agueous solution

o Diethyl ether or Ethyl acetate

e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate or magnesium sulfate
Procedure:

o Formation of the Organometallic Reagent:

o In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon
or nitrogen), dissolve 3-Bromo-2-ethylthio-5-(trifluoromethyl)pyridine in anhydrous THF.

o Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while
maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature to ensure
complete lithium-halogen exchange. Alternatively, for a Grignard reaction, the bromo-
pyridine can be added to a suspension of activated magnesium turnings in THF.

e Borylation:

o To the freshly prepared organolithium or Grignard reagent at -78 °C, add triisopropyl
borate dropwise.
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o After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir overnight.

e Hydrolysis and Work-up:

o Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of an
agueous solution of hydrochloric acid.

o Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

e Purification:

o The crude product can be purified by recrystallization or column chromatography on silica
gel to yield the desired 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid.

Applications in Drug Discovery and Medicinal
Chemistry

Boronic acids are crucial reagents in modern organic synthesis, most notably in the palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a
carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful
tool for the synthesis of complex molecules.

Suzuki-Miyaura Coupling Workflow:
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Suzuki-Miyaura Cross-Coupling

[ ] [Aryl/ Heteroaryl Halide (R-X)]

Pd Catalyst (e.g., Pd(PPh3)4)
Base (e.g., K2CO3)

'
)
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General workflow of a Suzuki-Miyaura cross-coupling reaction.

The trifluoromethylpyridine moiety is a privileged scaffold in medicinal chemistry. The
trifluoromethyl group often enhances the lipophilicity, metabolic stability, and binding affinity of a
molecule to its biological target. Pyridine rings are common in pharmaceuticals due to their
ability to participate in hydrogen bonding and other interactions.

While specific biological data for 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is not
publicly available, its structural features suggest its utility in the synthesis of compounds
targeting a range of biological pathways. Derivatives of trifluoromethylpyridine have shown a
wide array of biological activities, including:

e Anticancer: Inhibition of kinases involved in cancer cell proliferation.

o Antibacterial: As efflux pump inhibitors in bacteria like Staphylococcus aureus.[2]

o Agrochemicals: As active ingredients in pesticides.[3]

The ethylthio group on the pyridine ring provides an additional handle for synthetic
diversification, allowing for the creation of libraries of compounds for high-throughput screening
in drug discovery programs.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b577733?utm_src=pdf-body-img
https://www.benchchem.com/product/b577733?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25817769/
https://pubs.acs.org/doi/10.1021/acs.jafc.1c08383
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Potential Signaling Pathway Involvement

Given the prevalence of pyridine-containing molecules in kinase inhibitor drugs, it is plausible
that derivatives of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid could be designed to
target various protein kinase signaling pathways implicated in diseases such as cancer and
inflammation.

Hypothetical Kinase Inhibition Pathway:

Hypothetical Kinase Inhibition
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A hypothetical signaling pathway targeted by a derivative.

Researchers could utilize this boronic acid to synthesize novel compounds and screen them
against panels of kinases to identify potent and selective inhibitors. The structure-activity
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relationships (SAR) derived from such studies would guide the optimization of lead compounds
for improved efficacy and pharmacokinetic properties.

Conclusion

2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is a valuable and versatile building
block for the synthesis of novel compounds with potential applications in drug discovery and
development. Its unique combination of a reactive boronic acid moiety, a biologically relevant
trifluoromethylpyridine core, and a modifiable ethylthio group makes it an attractive starting
material for creating diverse chemical libraries. Further research into the synthesis and
biological evaluation of derivatives of this compound is warranted to explore its full therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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